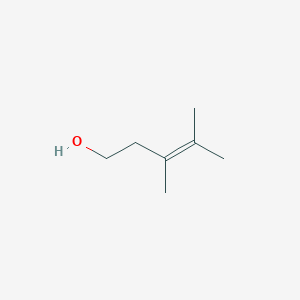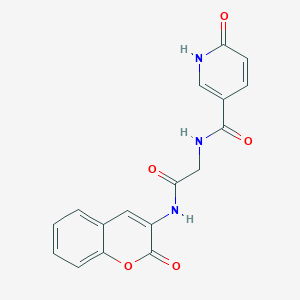![molecular formula C7H14N2O B2862810 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one CAS No. 1286317-67-6](/img/structure/B2862810.png)
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one” is a chemical compound with the CAS Number: 1286317-67-6 . It has a molecular weight of 142.2 and its IUPAC name is (S)-1-(3-aminopyrrolidin-1-yl)propan-1-one . It is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H14N2O . The InChI code is 1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 142.20 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Asymmetric Synthesis and Antibacterial Agents
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one has been involved in the asymmetric synthesis of potent antibacterial agents. For example, its enantiomers have shown significant activity against aerobic and anaerobic bacteria. The S-(+) enantiomer demonstrates better in vivo activity and improved solubility compared to the racemic mixture, suggesting clinical significance (Rosen et al., 1988).
Chemical Transformations in Organic Synthesis
The compound is used in chemical transformations involving norbornane and cyclopropane series. Its reactions with benzaldehyde yield azomethines, which can be transformed into N-substituted 3-aminopyrrolidin-2-ones. These transformations are significant in organic synthesis (Kostyuchenko et al., 2009).
Metabolic Activation Studies
The compound's analogs have been studied for metabolic activation in liver microsomes. The research focused on understanding the bioactivation processes and the formation of reactive intermediates, providing insights into drug metabolism and safety (Xu et al., 2004).
Hydrolysis Protection in Organic Chemistry
Research has shown that lithium amide derivatives of 3-aminopyrrolidine are protected against hydrolysis when aggregated with lithium halides. This finding is crucial in the field of organic chemistry for developing stable compounds (Gimbert et al., 2017).
Antitumor Agents Synthesis
The compound's derivatives have been synthesized for potential use as antitumor agents. These derivatives show promising anticancer activity against various cancer cell lines, indicating its role in the development of new cancer therapies (Kalmouch et al., 2020).
Use in Polymer and Adhesive Synthesis
This compound is used in synthesizing polymers and adhesives. Its derivatives are involved in creating new monomers for adhesive polymers, demonstrating its versatility in material science (Moszner et al., 2006).
Enantioselective Synthesis
The compound is used in enantioselective synthesis, such as in the alkynylation of aldehydes. This application is significant in developing chiral compounds and pharmaceuticals (Barozzino-Consiglio et al., 2015).
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFKAWLZGLKKF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)


![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2862731.png)

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2862737.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2862738.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B2862744.png)
![ethyl 6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862745.png)

